2,5-Diethoxythiophenol

Description

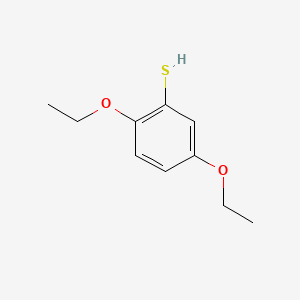

2,5-Diethoxythiophenol (CAS: 29236-93-9) is an organosulfur compound with the molecular formula C₁₀H₁₄O₂S and a molecular weight of 198.07 g/mol. It features a benzene ring substituted with a thiol (-SH) group and two ethoxy (-OCH₂CH₃) groups at the 2 and 5 positions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its electron-rich aromatic system, which facilitates further functionalization. Industrial synthesis methods emphasize high yields (up to 97%) and environmentally friendly conditions, as highlighted in related thiophene derivative syntheses .

Properties

IUPAC Name |

2,5-diethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWFBZRMQIAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371130 | |

| Record name | 2,5-Diethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29236-93-9 | |

| Record name | 2,5-Diethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxythiophenol can be synthesized through the alkylation of 2,5-dihydroxythiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2,5-Dihydroxythiophenol+2Ethyl Bromide→this compound+2Hydrobromic Acid

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiophenol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiophenol.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Synthesis of Fine Chemicals

2,5-Diethoxythiophenol serves as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its structure allows it to participate in several chemical reactions, making it a versatile building block for more complex molecules.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. Thiophene derivatives are known for their biological activity, and this compound may contribute to the synthesis of novel therapeutic agents. For instance, its derivatives have shown promise in anti-inflammatory and antimicrobial activities.

Flavoring Agents

Research indicates that thiophenes can be utilized as flavoring agents due to their aromatic properties. This compound might be explored for its potential sensory attributes in food chemistry.

Material Science

In material science, thiophene derivatives are studied for their conductive properties. The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced electrical conductivity, useful in organic electronics.

Case Study 1: Synthesis of Thiophene Derivatives

A study focused on synthesizing various thiophene derivatives using this compound as a precursor demonstrated its utility in producing compounds with diverse biological activities. The research highlighted the compound's role in facilitating reactions that yield substituted thiophenes with enhanced pharmacological properties.

Case Study 2: Flavor Profile Analysis

An analysis of flavor compounds identified this compound as a significant contributor to the flavor profile of certain foods. The study assessed its sensory characteristics and potential applications in food formulations, emphasizing the need for further exploration into safe usage levels.

Mechanism of Action

The mechanism of action of 2,5-diethoxythiophenol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its interactions with enzymes, proteins, and other biomolecules. The ethoxy groups also influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,5-Diethoxythiophenol with key analogs, emphasizing substituent effects and molecular characteristics:

Key Observations:

- Substituent Effects: Ethoxy groups in this compound increase lipophilicity compared to methoxy analogs, enhancing solubility in non-polar solvents. In contrast, halogenated derivatives (e.g., 4-Bromothiophenol) exhibit higher acidity due to electron-withdrawing effects .

- Molecular Weight: The larger ethoxy groups contribute to a higher molecular weight (198.07 g/mol) compared to 2,5-Dimethoxythiophenol (170.23 g/mol), impacting volatility and chromatographic behavior .

Industrial and Research Relevance

- Synthetic Efficiency: The high-yield synthesis (97%) of ethoxy-substituted thiophene derivatives (e.g., 2,5-diethyl phthalate-3,4-ethylene dioxythiophene) underscores the industrial viability of this compound as a precursor .

Biological Activity

2,5-Diethoxythiophenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by two ethoxy groups at the 2 and 5 positions of the thiophene ring. This substitution pattern can significantly influence its biological activity by altering its electronic properties and steric hindrance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that certain thiophene compounds exhibit selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. For instance, compounds derived from 2,5-dimethylthiophene have demonstrated significant cytotoxicity against various cancer cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,5-Dimethylthiophenol | MCF-7 (Breast) | 0.5 | Topoisomerase II inhibition |

| 2,5-Dimethylthiophenol | A549 (Lung) | 0.8 | Induction of ROS and apoptosis |

| 2,5-Dimethylthiophenol | Caco-2 (Colon) | 1.0 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been extensively studied. Compounds with a similar structure to this compound have shown activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. For example, derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL | Bactericidal |

| 2,5-Dimethylthiophenol | Escherichia coli | 32 µg/mL | Bacteriostatic |

| 2,5-Dimethylthiophenol | Candida albicans | 8 µg/mL | Fungicidal |

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : As mentioned earlier, certain thiophene derivatives inhibit topoisomerase II activity, leading to DNA damage in cancer cells.

- Reactive Oxygen Species (ROS) Induction : These compounds can increase ROS levels in cancer cells, triggering apoptosis.

- Antimicrobial Action : The exact mechanisms for antimicrobial activity often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

A notable study evaluated the anticancer effects of a series of thiophene derivatives in vitro. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . Another investigation focused on the antimicrobial properties showed that these compounds could effectively combat resistant strains of bacteria and fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.